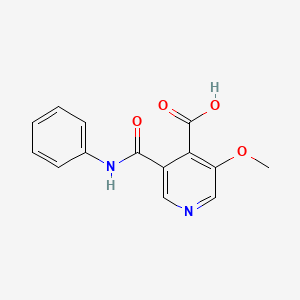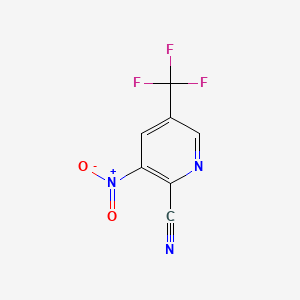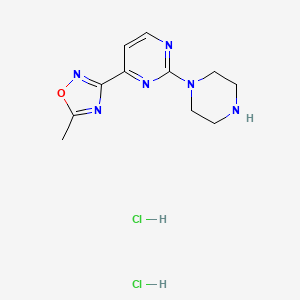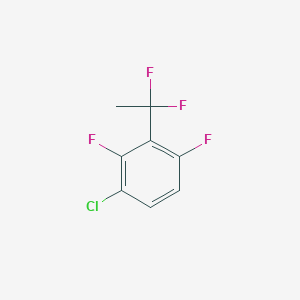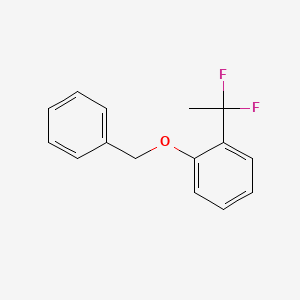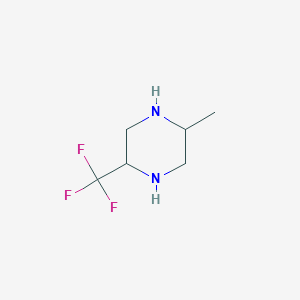
3-(Difluoromethyl)quinoline
Vue d'ensemble
Description
3-(Difluoromethyl)quinoline is a chemical compound with the molecular formula C10H7F2N . It has an average mass of 179.166 Da and a monoisotopic mass of 179.054657 Da .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis
Fluorinated quinolines, including this compound, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
1. Nonlinear Optical Research
Quinoline derivatives, including 3-(Difluoromethyl)quinoline, have garnered interest in nonlinear optical (NLO) research. They exhibit considerable NLO properties, making them potential candidates for technology-related applications. For instance, synthesized arylated quinolines were found to demonstrate substantial NLO properties, indicating their potential use in photonic and electronic devices (Khalid et al., 2019).
2. Agrochemical Research
Quinoline derivatives, including those similar to this compound, have been explored for their potential in agrochemical research. Their synthetic versatility allows for the development of new compounds with potential as agrochemical ingredients. This is exemplified by the synthesis of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, indicating the potential of quinoline derivatives in creating novel agrochemical products (Aribi et al., 2018).
3. Biological Applications
Quinolines, including this compound, have major applications in medicinal chemistry. They are known for their anti-malarial, anti-bacterial, anti-inflammatory, and anti-hypertensive properties. Moreover, they are used in the preparation of nano- and meso-structures with enhanced electronic and photonic properties, which underscores their broad applicability in biological and industrial chemistry (Maleki et al., 2015).
4. Anticancer Activity
Certain quinoline-based compounds, likely including derivatives of this compound, have shown effective anticancer activity. Their synthetic versatility facilitates the generation of diverse derivatives, which have been examined for their modes of action in inhibiting various cancer-related processes. This highlights the potential of quinoline compounds in anticancer drug development (Solomon & Lee, 2011).
Mécanisme D'action
Target of Action
The primary targets of quinoline-based compounds, such as 3-(Difluoromethyl)quinoline, are often bacterial enzymes like gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
Quinolones, including this compound, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction inhibits the supercoiling of bacterial DNA, thereby preventing DNA replication and transcription .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in bacterial DNA replication. By inhibiting gyrase and topoisomerase IV, these compounds disrupt the supercoiling of bacterial DNA, which is a critical step in DNA replication . The downstream effects of this disruption include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The incorporation of fluorine and fluorinated moieties into organic molecules, such as this compound, can improve the chemical, physical, and biological properties of these molecules . This includes enhanced lipophilicity, improved metabolic stability, and better cell membrane permeability , which can potentially enhance the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and proliferation. By disrupting bacterial DNA replication, these compounds prevent the bacteria from multiplying, thereby limiting the spread of the bacterial infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .
Safety and Hazards
Orientations Futures
The incorporation of the CF2H moiety into biologically active molecules, such as 3-(Difluoromethyl)quinoline, represents an important and efficient strategy for seeking lead compounds and drug candidates . This could facilitate increasing chances and possibilities for seeking potential lead compounds and drug candidates and further boost the development of fluorine-containing pharmaceuticals .
Analyse Biochimique
Biochemical Properties
3-(Difluoromethyl)quinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria . By binding to these enzymes, this compound disrupts their function, leading to the inhibition of bacterial growth and proliferation. Additionally, this compound has been shown to interact with RNA-binding proteins, influencing the stability and localization of mRNA within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, it has been reported to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. For example, the compound forms stable complexes with DNA gyrase and topoisomerase IV, preventing these enzymes from catalyzing the necessary reactions for DNA replication . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to the compound can lead to the development of resistance in bacterial populations, necessitating higher concentrations for effective inhibition . In vivo studies have also indicated that chronic exposure to this compound can result in adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity to the host organism . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration schedule. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve the desired therapeutic effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is primarily metabolized by liver enzymes, such as cytochrome P450 oxidases, which catalyze the hydroxylation and subsequent conjugation of the compound for excretion . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the bioavailability and efficacy of the compound in different tissues .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound is often mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with DNA and nuclear proteins . Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can influence mitochondrial function and metabolism .
Propriétés
IUPAC Name |
3-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHSYBXDQCXLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



